molecular formula C17H24N2O B1335190 1-Benzoyl-4,4'-bipiperidine CAS No. 878440-79-0

1-Benzoyl-4,4'-bipiperidine

Cat. No. B1335190
M. Wt: 272.4 g/mol
InChI Key: HAKNHQBERYQVKI-UHFFFAOYSA-N
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Description

1-Benzoyl-4,4’-bipiperidine is a chemical compound with the molecular formula C17H24N2O . It serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds .


Synthesis Analysis

The synthesis of 1-Benzoyl-4,4’-bipiperidine and its derivatives involves various intra- and intermolecular reactions . For instance, a series of 4- and 10-benzoyl-1-azapyrenes were prepared by a combination of Pd-catalyzed cross-coupling reactions and Brønsted-acid-mediated alkyne-carbonyl-metathesis (ACM) .


Molecular Structure Analysis

The molecular structure of 1-Benzoyl-4,4’-bipiperidine is characterized by a bipiperidine core . The structure reveals that the piperazine ring is in a chair conformation .


Chemical Reactions Analysis

Piperidine derivatives, including 1-Benzoyl-4,4’-bipiperidine, have been employed in numerous applications. These applications correspond to various disciplines of research and technology . For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzoyl-4,4’-bipiperidine include its molecular weight, which is 272.4 g/mol. More detailed properties were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structures

    The synthesis of N-benzoylphosphoramidic dichloride with piperidine derivatives and their structural analysis has been explored. This includes detailed characterizations through NMR spectra, elemental analysis, and insights from X-ray crystallography (Gholivand et al., 2005).

  • Coordination Polymers and Photoluminescent Properties

    Research on Cd(II) coordination polymers with N-benzoyl-L-glutamic acid and various N-donor ligands, including 4,4'-bipyridine, has been conducted. These studies focus on the structures and luminescent properties of these polymers (Ma et al., 2016).

Chemical Properties and Reactions

  • Electrospray Ionization Tandem Mass Spectrometry

    The study of the fragmentation pathway of protonated 1-benzoylamines, including 1-benzoylpiperadine, revealed interesting insights into the loss of benzaldehyde and hydride transfer reactions (Chai et al., 2017).

  • Esterification Kinetics

    Research on the esterification rates of stereoisomeric substituted 4-hydroxypiperidines and cyclohexanols with benzoyl chloride provides insights into intramolecular catalysis and intermolecular acylation mechanisms (Unkovsky et al., 1975).

Applications in Material Science

  • Polyelectrolytes and Molecular Structure

    A study on poly-4-vinylpyridine and its derivatives, including benzoyl Peroxide, highlights the properties and potential applications in material science, particularly focusing on their conductance and viscosity in various solutions (Fuoss & Strauss, 1948).

  • UV-Absorbers and Light Stabilization

    Synthesis and analysis of 2-hydroxybenzophenone UV-absorbers containing 2,2,6,6-tetramethylpiperidine (HALS) group, exploring the potential for light stabilization in polymer degradation (Zakrzewski & Szymanowski, 2000).

Catalysis and Reaction Studies

  • Electrocatalytic Oxidation Studies

    Investigation into the catalytic electroactivity of 2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl (TMHPO) in the oxidation of benzoyl hydrazine, highlighting potential applications in catalysis and analytical methods (Gong et al., 2001).

  • Solid-State Reactivities in Crystal Structures

    Analysis of the reactivities of racemic 2,4(6)-di-O-benzoyl-myo-inositol 1,3,5-orthoformate and its 4,4'-bipyridine cocrystal, offering insights into the stability and reactivity of small molecules in crystalline states (Tamboli et al., 2014).

Future Directions

Piperidines, including 1-Benzoyl-4,4’-bipiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(16-4-2-1-3-5-16)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h1-5,14-15,18H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKNHQBERYQVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390399
Record name 1-benzoyl-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4,4'-bipiperidine

CAS RN

878440-79-0
Record name 1-benzoyl-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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